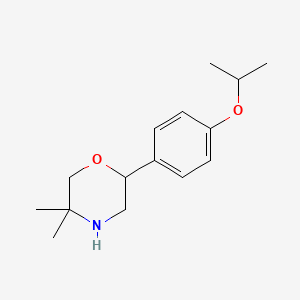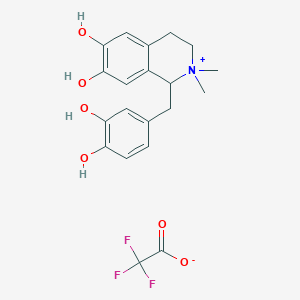![molecular formula C14H18N2O2 B15239993 Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BenzylN-{5-azaspiro[24]heptan-7-yl}carbamate is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro[24]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 5-benzyl-5-azaspiro[2.4]heptan-7-amine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate .
Analyse Des Réactions Chimiques
Types of Reactions
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate oxides.
Reduction: BenzylN-{5-azaspiro[2.4]heptan-7-yl}amines.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)- (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate: A closely related compound with a similar spirocyclic structure but different substituents.
®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with a spirocyclic core.
Uniqueness
BenzylN-{5-azaspiro[2.4]heptan-7-yl}carbamate stands out due to its specific benzyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and biochemical probes.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-15-10-14(12)6-7-14/h1-5,12,15H,6-10H2,(H,16,17) |
Clé InChI |
JFSOWYUXXPZZSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNCC2NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
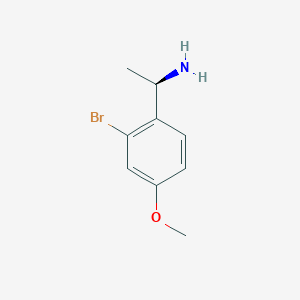
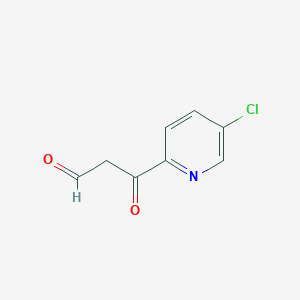
amine](/img/structure/B15239924.png)
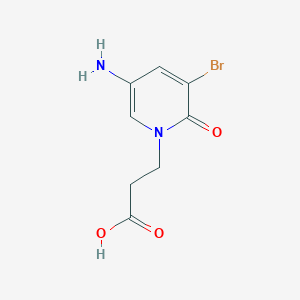
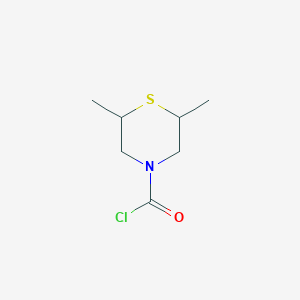
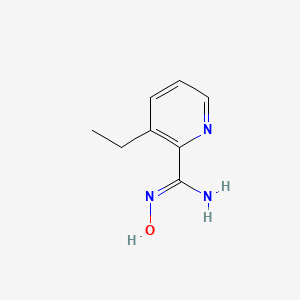
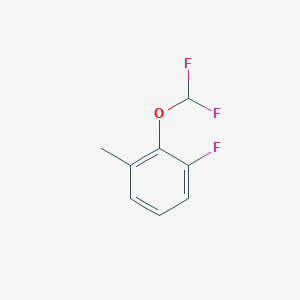
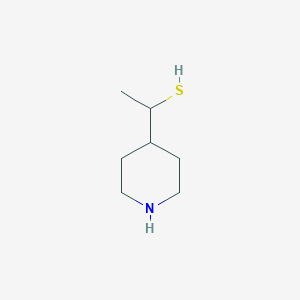
![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
